An In-Depth Technical Guide to the Synthesis of Methyl (R)-1-Trityl-2-aziridinecarboxylate
An In-Depth Technical Guide to the Synthesis of Methyl (R)-1-Trityl-2-aziridinecarboxylate
Introduction
Chiral aziridines are highly valuable building blocks in organic synthesis, primarily due to the ring strain of the three-membered heterocycle which allows for regio- and stereoselective ring-opening reactions.[1][2] Among these, Methyl (R)-1-Trityl-2-aziridinecarboxylate stands out as a versatile intermediate for the synthesis of complex nitrogen-containing molecules, including pharmaceuticals and agrochemicals.[3] The trityl group offers significant steric protection for the nitrogen atom, influencing the reactivity and stability of the aziridine ring.[4] This guide provides a comprehensive, in-depth technical overview of a reliable and commonly employed synthetic route to Methyl (R)-1-Trityl-2-aziridinecarboxylate, starting from the readily available chiral precursor, D-serine. The methodologies described herein are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles and practical experimental considerations.
Synthetic Strategy Overview
The enantioselective synthesis of Methyl (R)-1-Trityl-2-aziridinecarboxylate is most effectively achieved through a three-step sequence starting from D-serine. This strategy leverages the inherent chirality of the starting material to establish the desired stereochemistry in the final product. The key transformations involve:
-
Esterification of D-serine to produce D-serine methyl ester hydrochloride.
-
N-Tritylation of the amino group of the serine methyl ester.
-
Intramolecular Cyclization via activation of the hydroxyl group followed by nucleophilic attack by the protected nitrogen to form the aziridine ring.
The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow for Methyl (R)-1-Trityl-2-aziridinecarboxylate.
Detailed Synthetic Protocol
Step 1: Synthesis of D-Serine Methyl Ester Hydrochloride
Principle and Rationale: The synthesis begins with the esterification of the carboxylic acid functionality of D-serine. A common and effective method is the Fischer-Speier esterification using methanol as both the solvent and reactant, with thionyl chloride as the acid catalyst. Thionyl chloride reacts with methanol to generate HCl in situ, which protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.[5][6] This method also conveniently yields the hydrochloride salt of the product, which is often a crystalline solid and easily purified.[7][8]
Experimental Protocol:
-
Suspend D-serine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath (0 °C).
-
Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Maintain reflux for 5-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and then concentrate under reduced pressure to remove the excess methanol.
-
To the resulting residue, add diethyl ether or ethyl acetate to precipitate the product.
-
Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield D-serine methyl ester hydrochloride.
| Reagent/Parameter | Quantity/Value | Molar Ratio |
| D-Serine | 1.0 eq | 1.0 |
| Anhydrous Methanol | 5-10 mL per g of serine | - |
| Thionyl Chloride | 1.1 - 1.5 eq | 1.1 - 1.5 |
| Reflux Time | 5 - 8 hours | - |
| Expected Yield | >90% | - |
Step 2: Synthesis of N-Trityl-D-Serine Methyl Ester
Principle and Rationale: The next step is the protection of the primary amine of D-serine methyl ester. The trityl (triphenylmethyl) group is an excellent choice for this purpose as it is bulky, providing steric hindrance that can influence subsequent reactions, and it can be removed under acidic conditions if necessary. The reaction proceeds via nucleophilic substitution where the amino group attacks the electrophilic carbon of trityl chloride. A non-nucleophilic base, such as triethylamine (Et₃N), is required to neutralize the HCl generated during the reaction.[9]
Experimental Protocol:
-
Dissolve D-serine methyl ester hydrochloride in a suitable anhydrous solvent (e.g., dichloromethane or chloroform) in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add triethylamine (2.2-2.5 equivalents) to neutralize the hydrochloride and the HCl that will be formed.
-
In a separate flask, dissolve trityl chloride (1.0-1.1 equivalents) in the same anhydrous solvent.
-
Add the trityl chloride solution dropwise to the serine methyl ester solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-Trityl-D-serine methyl ester as a white solid.
| Reagent/Parameter | Quantity/Value | Molar Ratio |
| D-Serine Methyl Ester HCl | 1.0 eq | 1.0 |
| Anhydrous Solvent | 10-15 mL per g | - |
| Triethylamine | 2.2 - 2.5 eq | 2.2 - 2.5 |
| Trityl Chloride | 1.0 - 1.1 eq | 1.0 - 1.1 |
| Reaction Time | 12 - 24 hours | - |
| Expected Yield | 85-95% | - |
Step 3: Synthesis of Methyl (R)-1-Trityl-2-aziridinecarboxylate
Principle and Rationale: This is the key ring-forming step. The synthesis of aziridines from 1,2-amino alcohols is a well-established method.[1] The hydroxyl group of N-Trityl-D-serine methyl ester is first converted into a good leaving group, typically by sulfonylation. Reagents like methanesulfonyl chloride (MsCl) or sulfuryl chloride (SO₂Cl₂) are commonly used.[1] In the presence of a base (e.g., triethylamine), the sulfonated intermediate undergoes an intramolecular SN2 reaction. The nitrogen atom, acting as a nucleophile, attacks the adjacent carbon, displacing the sulfonate leaving group and forming the strained three-membered aziridine ring. The reaction is stereospecific, proceeding with inversion of configuration at the carbon bearing the leaving group, thus establishing the (R)-stereochemistry of the final product from the D-serine precursor.
Experimental Protocol:
-
Dissolve N-Trityl-D-serine methyl ester in an anhydrous solvent like dichloromethane or toluene in a flask under an inert atmosphere.
-
Cool the solution to a low temperature, typically -50 °C to -78 °C, using a dry ice/acetone bath.
-
Add triethylamine (1.1-1.5 equivalents).
-
Slowly add a solution of sulfuryl chloride (1.1 equivalents) or methanesulfonyl chloride in the same solvent, maintaining the low temperature.
-
Stir the reaction mixture at this low temperature for a specified time (e.g., 1-3 hours), monitoring by TLC.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash chromatography to yield Methyl (R)-1-Trityl-2-aziridinecarboxylate as a white to yellow powder.[3]
| Reagent/Parameter | Quantity/Value | Molar Ratio |
| N-Trityl-D-Serine Methyl Ester | 1.0 eq | 1.0 |
| Anhydrous Solvent | 15-20 mL per g | - |
| Triethylamine | 1.1 - 1.5 eq | 1.1 - 1.5 |
| Sulfuryl Chloride | 1.1 eq | 1.1 |
| Reaction Temperature | -50 to -78 °C | - |
| Expected Yield | 80-90% | - |
Product Characterization:
| Property | Value |
| Molecular Formula | C₂₃H₂₁NO₂[3] |
| Molecular Weight | 343.42 g/mol [3] |
| Appearance | White to yellow powder[3] |
| Melting Point | 124 - 128 °C (for the S-enantiomer)[3] |
| CAS Number | 160233-42-1[10][11] |
Reaction Mechanism: Aziridine Ring Formation
The cyclization to form the aziridine ring is a classic example of an intramolecular nucleophilic substitution (SN2) reaction. The key steps are:
-
Activation of the Hydroxyl Group: The hydroxyl group of the N-tritylated serine methyl ester is converted into a sulfonate ester (e.g., a mesylate or a chlorosulfate), which is an excellent leaving group.
-
Deprotonation (if necessary) and Nucleophilic Attack: In the presence of a base, the nitrogen atom of the tritylamine acts as the nucleophile. It attacks the electrophilic carbon atom bearing the sulfonate ester from the backside.
-
Displacement and Ring Closure: The sulfonate leaving group is displaced, and the three-membered aziridine ring is formed with inversion of stereochemistry at the C3 carbon of the original serine derivative.
Caption: Mechanism of intramolecular cyclization to form the aziridine ring.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: All steps, particularly the N-tritylation and cyclization, are sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere. Anhydrous solvents are critical to prevent hydrolysis of reagents and intermediates.
-
Temperature Control: The cyclization step is highly exothermic and should be performed at low temperatures to minimize side reactions and ensure high yields and purity.
-
Purification: The trityl group can make purification by chromatography challenging due to its greasy nature. Careful selection of the eluent system is necessary. Recrystallization can be an effective alternative for purification of the final product.
-
Stereochemical Integrity: It is crucial to start with enantiomerically pure D-serine to ensure the stereochemical purity of the final product, as the synthetic route is stereospecific.
Conclusion
The synthesis of Methyl (R)-1-Trityl-2-aziridinecarboxylate from D-serine is a robust and reliable method for obtaining this valuable chiral building block. The three-step process of esterification, N-tritylation, and intramolecular cyclization is efficient and provides the desired product in good yield and high enantiopurity. A thorough understanding of the reaction mechanisms and careful control of experimental conditions are paramount to achieving success in this synthesis. This guide provides the necessary framework for researchers to confidently produce this important intermediate for applications in medicinal chemistry and beyond.
References
- Journal of the Chemical Society, Chemical Communications. Synthesis and stability of the cyclic sulfamidate of N-trityl-L-serine methyl ester.
- Lookchem. Aziridinium from N,N-dibenzyl serine methyl ester: Synthesis of enantiomerically pure β-amino and α,β-diamino esters.
- PubMed Central (PMC). Synthesis and Application of Bioactive N‐Functionalized Aziridines.
- HETEROCYCLES. aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion.
- Google Patents. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride.
- Organic Chemistry Portal. Diastereoselective Synthesis of α-Quaternary Aziridine-2-carboxylates via Aza-Corey-Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters.
- Radboud University Repository. SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS.
- Organic Syntheses. 1,1,-DIMETHYLETHYL (S)- OR (R)-4-FORMYL-2,2-DIMETHYL-3-OXAZOLIDINECARBOXYLATE: A USEFUL SERINAL DERIVATIVE.
- PubMed. Diastereoselective Synthesis of α-Quaternary Aziridine-2-carboxylates via Aza-Corey-Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters.
- PubMed Central (PMC). Regioselective ring opening of aziridine for synthesizing azaheterocycle.
- ResearchGate. Preparation of methyl ester of L-serine.
- Chem-Impex. Methyl (S)-(-)-1-tritylaziridine-2-carboxylate.
- MDPI. Unexplored Nucleophilic Ring Opening of Aziridines.
- Frontiers. Regioselective ring opening of aziridine for synthesizing azaheterocycle.
- PubChem. (S)-Methyl 1-tritylaziridine-2-carboxylate.
- Sigma-Aldrich. N-Trityl- L -serine methyl ester 99 4465-44-5.
- ChemicalBook. METHYL (S)-(-)-1-TRITYL-2-AZIRIDINE-(75154-68-6) 1H NMR spectrum.
- iChemical. 1-Trityl-aziridine-2-carboxylic acid methyl ester, CAS No. 76357-18-1.
- Sunway Pharm Ltd. (R)-Methyl 1-tritylaziridine-2-carboxylate - CAS:160233-42-1.
- ResearchGate. N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds.
- PubMed Central (PMC). l-Serine methyl ester hydrochloride.
- ACS Publications. Unnatural Amino Acids. 1. A Facile Synthesis of the Methyl Ester of Aziridine-2-carboxylic Acid.
- PubMed. Solid-phase synthesis, cyclization, and site-specific functionalization of aziridine-containing tetrapeptides.
- ResearchGate. Synthesis of cyclic peptides via O– N-acyl migration | Request PDF.
- Beilstein Journals. N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds.
- Organic Chemistry Portal. Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone.
- ResearchGate. Preparation of methyl ester of L-serine (3).
- PubChem. (S)-methyl 2-amino-3-hydroxypropanoate.
- Springer Nature Experiments. Solid-phase synthesis, cyclization, and site-specific functionalization of aziridine-containing tetrapeptides.
- Echemi. (R)-2-Amino-3-hydroxypropionic acid methyl ester.
- CymitQuimica. CAS 75154-68-6: Methyl (S)-(-)-1-trityl-2-aziridinecarboxylate.
- Stanford University. O-Sulfonation of Serine and Threonine.
- Amadis Chemical Co., Ltd. methyl (r)-1-trityl-2-aziridinecarboxylate cas no.160233-42-1.
- ResearchGate. Intramolecular Cyclization Reactions of Aziridines with π-Nucleophiles | Request PDF.
- ChemicalBook. 160233-42-1(METHYL (2R)-1-(TRIPHENYLMETHYL)AZIRIDINE-2-CARBOXYLATE).
- Sigma-Aldrich. N-Trityl- L -serine methyl ester 99 4465-44-5.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS 75154-68-6: Methyl (S)-(-)-1-trityl-2-aziridinecarboxy… [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride - Google Patents [patents.google.com]
- 8. l-Serine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and stability of the cyclic sulfamidate of N-trityl-L-serine methyl ester - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. (R)-Methyl 1-tritylaziridine-2-carboxylate - CAS:160233-42-1 - Sunway Pharm Ltd [3wpharm.com]
- 11. METHYL (R)-1-TRITYL-2-AZIRIDINECARBOXYLATE, CasNo.160233-42-1 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
